molecular formula C11H8BrNO2S B1517224 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-14-4

2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1517224
CAS No.: 1086380-14-4
M. Wt: 298.16 g/mol
InChI Key: BRVJCKIEHLUATA-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid ( 1086380-14-4) is a high-value heterocyclic building block with a molecular formula of C11H8BrNO2S and a molecular weight of 298.16 g/mol . This compound is characterized by the integration of a thiazole ring, a privileged structure in medicinal chemistry, with a 2-bromobenzyl substituent and a carboxylic acid functional group . The carboxylic acid moiety on the 4-position of the thiazole ring provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, or other derivative libraries through coupling reactions . The presence of the bromine atom on the benzyl group offers an additional site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a versatile scaffold for the construction of more complex molecules . It is supplied with a typical purity of 98% and is available in various pack sizes, from 1g up to 25g, to suit different research and development needs . As a biochemical reagent, it serves as a critical intermediate in organic synthesis, pharmacology, and materials science research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the available material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVJCKIEHLUATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a bromophenyl substituent and a carboxylic acid group, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that thiazole compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom may enhance the compound's lipophilicity, improving its interaction with microbial membranes and increasing its efficacy against pathogens.

Antitumor Activity

The compound exhibits notable antitumor properties, with studies showing its ability to induce apoptosis in cancer cells. Specifically, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and transcription. This interaction leads to cell cycle arrest and ultimately cell death in tumor cells.

Case Study: In Vitro Testing

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HepG-2 (Liver Cancer)< 10Significant growth inhibition
A549 (Lung Cancer)< 15Induction of apoptosis

These results indicate that the compound may serve as a lead for developing new cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : It alters the expression of genes associated with apoptosis and cell cycle regulation.
  • Cell Signaling Pathways : The compound influences various signaling pathways critical for cellular survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the phenyl ring or thiazole core can significantly impact potency. For example:

  • Bromine Substitution : Enhances lipophilicity and biological interaction.
  • Carboxylic Acid Group : Essential for maintaining biological activity and solubility.

Research has shown that specific substitutions can lead to increased cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key analogs of 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, highlighting differences in substituents, molecular weights, and solubility trends:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Solubility Trends CAS Number
This compound 2-Bromo (ortho) C₁₁H₈BrNO₂S 298.16 Low aqueous solubility; soluble in DMSO/EtOH 955400-49-4
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid 4-Bromo (para) C₁₁H₈BrNO₂S 298.16 Similar to ortho analog Not specified
2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid Direct 3-Bromo attachment C₁₀H₆BrNO₂S 284.13 Likely lower solubility due to planar structure 886369-02-4
2-[(2-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid 2-Fluoro (ortho) C₁₁H₈FNO₂S 253.25 Higher polarity than bromo analogs CID 54594217
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methyl C₁₁H₉NO₂S 219.26 Moderate aqueous solubility Not specified

Key Observations:

  • Halogen Effects : Bromine’s higher atomic weight and hydrophobicity (vs. fluorine) may enhance lipophilicity, influencing membrane permeability in biological systems .
  • Solubility : Thiazole-carboxylic acids generally exhibit low aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO), as seen in analogs like 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid .

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is commonly synthesized via cyclization of a thiourea derivative with an α-haloketone or α-haloester. For this compound, the following approach is standard:

  • Starting Materials: 2-bromophenyl-substituted α-haloketone or α-haloester (e.g., 2-bromophenacyl bromide) and thiourea or a substituted thiourea derivative.
  • Reaction: Nucleophilic attack of the thiourea sulfur on the electrophilic α-haloketone carbon, followed by cyclization and ring closure under reflux conditions in a polar solvent such as methanol or ethanol.

This method is supported by analogous syntheses of related 1,3-thiazole derivatives, where refluxing thiourea with phenacyl bromide derivatives in absolute methanol yields 2-substituted thiazoles efficiently.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is typically introduced by:

  • Using ethyl 2-bromothiazole-4-carboxylate as an intermediate, which can be hydrolyzed under basic conditions to yield the free acid.
  • Hydrolysis is performed by treating the ester with sodium hydroxide (NaOH) in methanol at low temperature (0 °C), followed by acidification to precipitate the carboxylic acid.

This step is crucial for obtaining the final acid functionality with high purity and yield.

Detailed Preparation Methodology

Stepwise Synthetic Procedure

Step Description Reagents/Conditions Yield & Notes
1 Synthesis of 2-(2-bromophenyl)thiazole intermediate Reflux 2-bromophenacyl bromide with thiourea in absolute methanol for 3-6 hours Formation of 2-(2-bromophenyl)thiazole ring confirmed by NMR and IR spectroscopy
2 Esterification to form ethyl 2-bromothiazole-4-carboxylate Reaction of thiazole intermediate with ethyl chloroformate or equivalent esterification agent under reflux Ester intermediate isolated and purified by recrystallization
3 Hydrolysis of ester to carboxylic acid Treat ethyl 2-bromothiazole-4-carboxylate with 10% NaOH in methanol at 0 °C for 2 hours, then acidify to pH 4-5 with HCl 93% yield of 2-bromothiazole-4-carboxylic acid as white solid; purity confirmed by LCMS and melting point
4 Alkylation with 2-bromobenzyl halide Reaction of thiazole-4-carboxylic acid with 2-bromobenzyl bromide under basic conditions (e.g., K2CO3 in DMF) to introduce 2-(2-bromophenyl)methyl substituent Reaction monitored by TLC; product purified by recrystallization or chromatography

Reaction Conditions and Optimization

  • Solvents: Methanol and ethanol are preferred for ring formation and ester hydrolysis due to polarity and solubility.
  • Temperature: Reflux for ring formation; 0 °C for ester hydrolysis to control reaction rate and avoid side reactions.
  • Bases: Sodium hydroxide for hydrolysis; potassium carbonate or sodium hydride for alkylation steps.
  • Purification: Recrystallization from ethanol or chromatographic techniques ensure high purity.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Aromatic protons of the 2-bromophenyl group appear at δ 7.2–7.5 ppm; thiazole ring protons and methylene group resonances confirm substitution pattern.
  • FT-IR Spectroscopy: Characteristic C=O stretch of carboxylic acid at 1680–1700 cm⁻¹; C–Br stretching and thiazole ring vibrations observed.
  • Mass Spectrometry: Molecular ion peaks at m/z corresponding to the compound molecular weight (~350-360 g/mol depending on exact isotopes).
  • Elemental Analysis: Consistent with calculated values for C, H, N, S, and Br content.
  • Melting Point: Sharp melting point indicates purity, typically in the range of 150–180 °C depending on substituents.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Yield (%) Notes
Thiazole ring formation Cyclization 2-bromophenacyl bromide + thiourea Reflux in MeOH, 3-6 h 70-80 Formation of 2-(2-bromophenyl)thiazole
Esterification Ester formation Ethyl chloroformate or equivalent Reflux, solvent dependent 75-85 Intermediate ester formation
Hydrolysis Saponification 10% NaOH in MeOH 0 °C, 2 h 90-93 Conversion to carboxylic acid
Alkylation Nucleophilic substitution 2-bromobenzyl bromide + base Room temp to reflux, 4-8 h 65-75 Introduction of 2-(2-bromophenyl)methyl group

Research Findings and Notes

  • The hydrolysis of ethyl 2-bromothiazole-4-carboxylate proceeds efficiently at low temperature with minimal side reactions, yielding high purity acid suitable for subsequent functionalization.
  • Cyclization reactions to form the thiazole ring are sensitive to solvent and temperature; methanol under reflux provides optimal yields.
  • Alkylation of the thiazole nitrogen or carbon with 2-bromobenzyl halide requires careful control of base strength and reaction time to avoid poly-substitution or decomposition.
  • Purification by recrystallization from ethanol or chromatographic methods is critical to remove unreacted starting materials and side products.

Q & A

Q. What are the common synthetic routes for preparing 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via coupling reactions (e.g., Suzuki-Miyaura or nucleophilic aromatic substitution) to introduce the 2-bromophenylmethyl group. A thiazole ring is typically constructed using Hantzsch thiazole synthesis, where a β-keto acid reacts with a thioamide. Post-synthetic modifications, such as hydrolysis of esters to carboxylic acids, are common. Optimization of reaction conditions (e.g., catalysts, temperature) is critical for yield and purity .

Q. What analytical techniques are used to confirm the identity and purity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C) are standard for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or elemental analysis. For crystalline samples, X-ray diffraction with SHELX refinement provides definitive structural validation .

Q. What are the known biological targets of structurally similar thiazole-carboxylic acid derivatives?

Methodological Answer: Analogous compounds exhibit activity as EP2/EP3 receptor agonists, kinase inhibitors, or enzyme modulators. For example, thiazole derivatives with fluorophenyl substituents show selectivity for prostaglandin receptors, while brominated variants may interact with metalloenzymes. Target identification often involves competitive binding assays or enzyme activity screens .

Q. How do physicochemical properties (e.g., solubility, logP) influence its applicability in biological assays?

Methodological Answer: Solubility is modulated by the carboxylic acid group, but lipophilicity (logP) from the bromophenyl substituent may limit aqueous solubility. Salt formation (e.g., sodium salts) or co-solvent systems (DMSO/PBS) are used in vitro. pKa determination via potentiometric titration helps predict ionization states under physiological conditions .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond-length/angle precision and confirms stereochemistry. For disordered structures, TWINABS or PLATON software can model twinning. High-resolution data (<1.0 Å) enables charge density analysis for electronic property insights .

Q. How to address contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, buffer pH) or compound purity. Reproducibility requires standardized protocols (e.g., IC50 determination with internal controls). Structural analogs (e.g., fluorophenyl vs. bromophenyl derivatives) should be compared using dose-response curves to isolate substituent effects .

Q. What strategies optimize synthetic yield and scalability?

Methodological Answer: Catalytic systems (e.g., Pd/C for coupling) improve efficiency. Flow chemistry reduces side reactions in multi-step syntheses. Purity is enhanced via recrystallization (ethanol/water) or preparative HPLC. Process analytical technology (PAT) monitors intermediates in real time .

Q. How do substituent variations (e.g., bromine vs. fluorine) impact reactivity and bioactivity?

Methodological Answer: Bromine enhances electrophilicity for nucleophilic substitution but may increase steric hindrance. Fluorine improves metabolic stability via C-F bond strength. Comparative SAR studies using isosteric replacements (e.g., 2-fluorophenyl analogs) reveal electronic vs. steric contributions to target binding .

Q. What computational methods predict metabolic stability and toxicity?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals to identify reactive sites. In silico tools like SwissADME predict CYP450 metabolism. Molecular dynamics simulations model interactions with hepatic enzymes, guiding structural modifications to reduce toxicity .

Q. How to design fragment-based drug discovery (FBDD) campaigns using this compound?

Methodological Answer: The thiazole core serves as a hinge-binding fragment in kinase inhibitors. SPR (surface plasmon resonance) screens identify weak binders, which are optimized via fragment growing/linking. Co-crystallization with target proteins (e.g., using PDB ligand data) validates binding modes for lead development .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

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